molecular formula C9H17NS B1587118 4,5-Dimethyl-2-isobutyl-3-thiazoline CAS No. 65894-83-9

4,5-Dimethyl-2-isobutyl-3-thiazoline

Cat. No.: B1587118
CAS No.: 65894-83-9
M. Wt: 171.31 g/mol
InChI Key: FDOISHJOXPONIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline typically involves the reaction of isobutylamine with 2,4-pentanedione in the presence of sulfur. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the thiazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-isobutyl-3-thiazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

4,5-Dimethyl-2-isobutyl-3-thiazoline has several applications in scientific research:

    Chemistry: It is used as a flavoring agent in food chemistry to study flavor enhancement and stability.

    Biology: The compound’s interactions with biological systems are studied to understand its effects on taste receptors.

    Medicine: Research into its potential therapeutic effects and safety as a food additive is ongoing.

    Industry: It is used in the food industry to enhance flavors in various products.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-isobutyl-3-thiazoline involves its interaction with taste receptors in the human palate. The compound binds to specific receptors, triggering a response that enhances the perception of meaty and nutty flavors. The molecular targets include G-protein coupled receptors involved in taste perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-isobutyl-3-thiazoline is unique due to its specific flavor profile and its ability to enhance both meaty and nutty flavors in food products. Its distinct molecular structure allows it to interact uniquely with taste receptors, making it a valuable compound in the food industry .

Properties

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOISHJOXPONIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(S1)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867188
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to amber liquid; meaty, spicy, herbaceous odour
Record name 4,5-Dimethyl-2-isobutyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol)
Record name 4,5-Dimethyl-2-isobutyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.937
Record name 4,5-Dimethyl-2-isobutyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

65894-83-9
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65894-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-4,5-dimethyl-3-thiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065894839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-2-isobutyl-4,5-dimethylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the safety concerns surrounding 4,5-Dimethyl-2-isobutyl-3-thiazoline as a flavoring agent?

A1: The Panel on Food Additives and Flavorings (FAF) raised concerns about the potential genotoxicity of certain thiazoline derivatives, including this compound, during their evaluation []. While studies on the structurally related compound this compound alleviated concerns regarding gene mutations and clastogenicity, the potential for aneugenicity (inducing numerical chromosome abnormalities) remains an open question []. Further research is needed to directly assess the aneugenic potential of this compound.

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